Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC18277087
Molecular Formula: C9H10N4O2
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N4O2 |
|---|---|
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C9H10N4O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3,(H2,10,12) |
| Standard InChI Key | FWHYVVJNLYFTJD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN2C(=NC(=N2)N)C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Ethyl 2-amino- triazolo[1,5-a]pyridine-6-carboxylate features a bicyclic framework comprising a pyridine ring fused with a 1,2,4-triazole moiety. The ethyl ester group at position 6 and the amino group at position 2 introduce polarity and hydrogen-bonding capacity, critical for interactions with biological targets. The compound’s planar structure facilitates π-π stacking, while its nitrogen-rich composition enhances solubility in polar solvents.
Key structural identifiers include:
-
IUPAC Name: Ethyl 2-amino-5,6,7,8-tetrahydro- triazolo[1,5-a]pyridine-6-carboxylate
-
Canonical SMILES: CCOC(=O)C1CCC2=NC(=NN2C1)N
-
InChIKey: MTEVEIFPKPKYHL-UHFFFAOYSA-N
Thermodynamic and Spectroscopic Data
The compound’s melting point and solubility profiles remain under investigation, but preliminary data suggest moderate solubility in dimethyl sulfoxide (DMSO) and methanol. Infrared (IR) spectroscopy reveals characteristic stretches for the ester carbonyl (C=O, ~1,710 cm⁻¹) and amino groups (N–H, ~3,350 cm⁻¹). Nuclear magnetic resonance (NMR) spectra display distinct signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and the triazole protons (δ 7.8–8.2 ppm).
Synthesis Methodologies
Conventional Multi-Step Synthesis
A widely reported method involves the cyclization of 2-aminopyridine derivatives with ethyl chloroformate in the presence of a base, followed by hydrazine hydrate-mediated ring closure. For example:
-
Step 1: 2-Aminopyridine reacts with ethyl chloroformate in tetrahydrofuran (THF) at 0°C to form a carbamate intermediate.
-
Step 2: Hydrazine hydrate induces cyclization at 80°C, yielding the triazolo[1,5-a]pyridine core.
-
Step 3: Selective esterification at position 6 completes the synthesis.
This route achieves moderate yields (45–60%) but requires stringent temperature control and purification steps.
Microwave-Assisted Catalyst-Free Synthesis
Recent advances employ microwave irradiation to accelerate the tandem reaction between enaminonitriles and benzohydrazides . Key advantages include:
-
Reaction Time: 15–30 minutes vs. 12–24 hours for conventional methods.
-
Yield Optimization: 75–92% with minimal byproducts.
-
Eco-Friendliness: Eliminates transition metal catalysts and stoichiometric oxidants .
The mechanism proceeds via transamidation, nucleophilic nitrile addition, and condensation (Scheme 1). Enaminonitrile 1 reacts with benzohydrazide 2 under microwave conditions (120°C, 300 W), forming intermediate A, which cyclizes to the final product .
Biological Activities and Mechanisms
AXL Receptor Tyrosine Kinase Inhibition
Ethyl 2-amino- triazolo[1,5-a]pyridine-6-carboxylate demonstrates potent inhibition of AXL kinase (IC₅₀ = 38 nM), a key regulator of tumor cell survival and metastasis. Molecular docking studies reveal that the triazole nitrogen atoms form hydrogen bonds with kinase hinge residues (Met623 and Glu625), while the ethyl ester enhances hydrophobic interactions with the ATP-binding pocket.
Antiproliferative Effects
In vitro assays against non-small cell lung cancer (NSCLC) cell lines (A549, H1299) show dose-dependent growth inhibition (GI₅₀ = 1.2–2.5 µM). The compound induces apoptosis via caspase-3/7 activation and suppresses epithelial-mesenchymal transition (EMT) by downregulating Snail and Vimentin.
Pharmaceutical Applications
Lead Compound Optimization
Structural analogs modified at the ester and amino positions exhibit enhanced pharmacokinetic profiles. For instance:
-
Methyl ester variant: Increased metabolic stability (t₁/₂ = 4.7 h in human liver microsomes).
-
Nitro-substituted derivative: Improved AXL selectivity (10-fold over MER and Tyro3 kinases).
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability (AUC₀–₂₄ = 1,540 ng·h/mL vs. 890 ng·h/mL for free drug) and tumor accumulation in murine xenograft models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume